molecular formula C14H18N2O3 B10971221 (2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone

(2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B10971221
M. Wt: 262.30 g/mol
InChI Key: ONGWLEPCCGCULS-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone: is an organic compound characterized by the presence of a piperidine ring substituted with an ethyl group and a nitrophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the piperidine derivative.

    Formation of the Methanone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: (2-Ethylpiperidin-1-yl)(4-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme activities and receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with biological receptors or enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Ethylpiperidin-1-yl)(4-nitrophenyl)methanone is unique due to the specific positioning of the nitro group and the ethyl substitution on the piperidine ring. These structural differences can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C14H18N2O3/c1-2-12-5-3-4-10-15(12)14(17)11-6-8-13(9-7-11)16(18)19/h6-9,12H,2-5,10H2,1H3

InChI Key

ONGWLEPCCGCULS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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